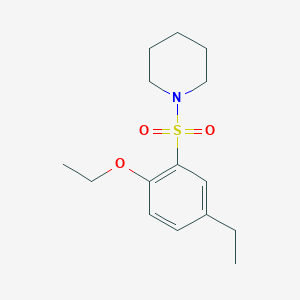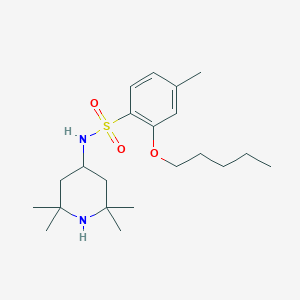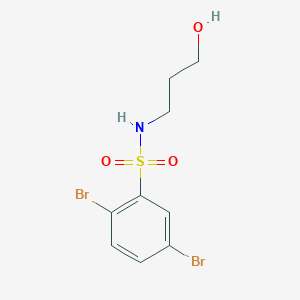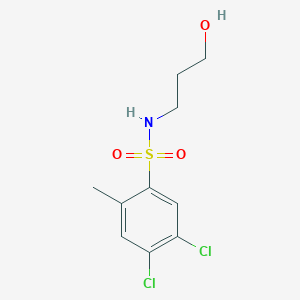![molecular formula C18H21ClN2O4S B272490 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, commonly known as CM-156, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of CM-156 is not yet fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
CM-156 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, CM-156 has been found to reduce the production of reactive oxygen species, which are implicated in inflammation and cancer development.
Advantages and Limitations for Lab Experiments
One of the main advantages of CM-156 is its potential as a therapeutic agent for cancer and inflammation. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for further development. However, one limitation of CM-156 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CM-156. One potential direction is to investigate its efficacy in animal models of cancer and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of CM-156 in order to optimize its dosing and administration. Additionally, further studies are needed to elucidate the mechanism of action of CM-156 and identify potential targets for its therapeutic effects.
Synthesis Methods
The synthesis of CM-156 involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-methoxyphenylpiperazine in the presence of a base. The resulting compound is then purified through column chromatography to obtain CM-156 in its pure form.
Scientific Research Applications
CM-156 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that CM-156 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CM-156 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
Molecular Formula |
C18H21ClN2O4S |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-16-6-4-15(5-7-16)20-9-11-21(12-10-20)26(22,23)18-13-14(19)3-8-17(18)25-2/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
MKTUSTQBVIJYAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















